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molecular formula C13H6Br2F2 B1429254 2,7-Dibromo-9,9-difluoro-9H-fluorene CAS No. 1229603-71-7

2,7-Dibromo-9,9-difluoro-9H-fluorene

Cat. No. B1429254
M. Wt: 359.99 g/mol
InChI Key: ITRVPZLDBPKHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889726B2

Procedure details

A mixture of 2,7-dibromo-9,9-difluoro-9H-fluorene (900 mg, 2.500 mmol), Tributyl(1-ethoxyvinyl)tin (3.38 mL, 10.00 mmol) and Pd(Ph3P)4 (289 mg, 0.250 mmol) in 1,4-dioxane (25 mL) were degassed with nitrogen for 10 min then it was heated at 90° C. for overnight under nitrogen. The reaction mixture was cooled to room temperature and 15 mL of 10% HCl was added then stirred for 1 h. The mixture was extracted with ethyl acetate and the organic layer was washed with water and brine. The organics were dried (Na2SO4) and concentrated. The crude material was purified on silica gel using 0-100% ethyl acetate in hexane. The desired fractions were concentrated to give a white solid.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
289 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[C:5]([F:17])([F:16])[C:4]=2[CH:3]=1.C([Sn](CCCC)(CCCC)C([O:25][CH2:26][CH3:27])=C)CCC.[O:36]1CCO[CH2:38][CH2:37]1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:16][C:5]1([F:17])[C:6]2[CH:7]=[C:8]([C:37](=[O:36])[CH3:38])[CH:9]=[CH:10][C:11]=2[C:12]2[C:4]1=[CH:3][C:2]([C:26](=[O:25])[CH3:27])=[CH:14][CH:13]=2 |^1:45,47,66,85|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(F)F
Name
Quantity
3.38 mL
Type
reactant
Smiles
C(CCC)[Sn](C(=C)OCC)(CCCC)CCCC
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
289 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
then stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were degassed with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
15 mL of 10% HCl was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel using 0-100% ethyl acetate in hexane
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1(C2=CC(=CC=C2C=2C=CC(=CC12)C(C)=O)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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